molecular formula C9H9ClO3 B1520047 Methyl 2-chloro-5-methoxybenzoate CAS No. 54810-63-8

Methyl 2-chloro-5-methoxybenzoate

Cat. No.: B1520047
CAS No.: 54810-63-8
M. Wt: 200.62 g/mol
InChI Key: OXUBUSSEVOLEPD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

This compound belongs to the broader class of substituted benzoic acid esters that have been systematically explored since the development of modern organic chemistry methodologies. The compound's synthesis and characterization emerged from the systematic investigation of halogenated benzoate derivatives, which gained prominence during the mid-20th century as researchers sought to understand the effects of substituent patterns on molecular properties and reactivity. The development of reliable synthetic protocols for this compound coincided with advances in analytical techniques that enabled precise structural determination and purity assessment.

The compound's recognition in chemical databases and commercial availability became established through collaborative efforts between academic research institutions and chemical manufacturers. Early synthetic approaches focused on the selective introduction of the methoxy and chloro substituents onto the benzoic acid framework, followed by esterification to yield the methyl ester derivative. These foundational studies established the compound as a valuable building block for more complex molecular architectures.

Significance in Organic Chemistry

This compound occupies a distinctive position in organic chemistry due to its unique combination of functional groups and substitution pattern. The compound serves as an excellent example of how multiple electron-withdrawing and electron-donating groups can be strategically positioned on an aromatic ring to modulate reactivity and selectivity in chemical transformations. The presence of the chloro substituent at the ortho position relative to the carboxylate group creates opportunities for nucleophilic aromatic substitution reactions, while the methoxy group provides electron density that can influence reaction pathways.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex molecules. Research has demonstrated that the chloro group can undergo various substitution reactions under appropriate conditions, enabling the introduction of diverse functional groups while maintaining the integrity of the methoxy and ester functionalities. This versatility makes the compound particularly valuable in medicinal chemistry applications where structure-activity relationships require systematic modification of molecular frameworks.

Furthermore, the compound exemplifies important principles in physical organic chemistry, particularly regarding the effects of substituent positioning on molecular properties. The specific arrangement of the chloro and methoxy groups influences parameters such as dipole moment, solubility characteristics, and spectroscopic properties, making it a useful model compound for educational and research purposes.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds. The base name derives from benzoic acid, with positional indicators specifying the locations of substituents on the aromatic ring. The "2-chloro" designation indicates the presence of a chlorine atom at the carbon adjacent to the carboxyl carbon, while "5-methoxy" specifies the methoxy group's position. The "methyl" prefix indicates the ester functionality, distinguishing it from the parent carboxylic acid.

Alternative naming conventions include the Chemical Abstracts Service designation and various trade names used by chemical suppliers. The compound is classified under multiple chemical categories, including benzoic acid esters, halogenated aromatics, and methoxy-substituted compounds. These classifications reflect different aspects of the compound's chemical identity and facilitate organization within chemical databases and regulatory frameworks.

The compound's classification as a benzoate ester places it within a well-studied family of compounds known for their diverse applications in pharmaceuticals, fragrances, and polymer chemistry. The presence of both electron-withdrawing and electron-donating substituents creates a unique electronic environment that distinguishes it from simpler benzoate derivatives.

Overview of Research Applications

Contemporary research applications of this compound span multiple domains of chemistry and materials science. In pharmaceutical research, the compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those requiring the specific substitution pattern present in its structure. The compound's utility in medicinal chemistry stems from its ability to undergo selective transformations that enable the construction of complex pharmacophores.

Agricultural chemistry research has identified the compound as a valuable precursor for developing new pesticides and herbicides. The combination of halogen and methoxy substituents provides a structural framework that can be further modified to optimize biological activity and environmental stability. Research in this area focuses on understanding how the compound's electronic properties influence its interaction with biological targets.

Material science applications include the compound's use in developing specialized polymers and coatings. The reactive chloro group enables incorporation into polymer backbones through nucleophilic substitution reactions, while the ester functionality can participate in polymerization processes. These applications demonstrate the compound's versatility beyond traditional organic synthesis.

The following table summarizes key physical and chemical properties relevant to research applications:

Property Value Reference Source
Molecular Formula Carbon 9 Hydrogen 9 Chlorine 1 Oxygen 3
Molecular Weight 200.62 grams per mole
Boiling Point 108-110 degrees Celsius at 0.2 millimeters of mercury
Physical State Liquid at room temperature
Purity (typical commercial) Greater than 95%
Chemical Abstracts Service Number 54810-63-8

Advanced spectroscopic studies have provided detailed insights into the compound's structural characteristics and conformational preferences. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the various proton and carbon environments, enabling precise structural assignment and purity determination. These analytical capabilities support quality control in commercial production and facilitate mechanistic studies in research applications.

The compound's research significance continues to expand as new synthetic methodologies and applications are developed. Current investigations focus on developing more efficient synthetic routes, exploring novel reaction pathways, and identifying previously unrecognized biological activities. These ongoing efforts ensure that this compound remains relevant to contemporary chemical research and industrial applications.

Properties

IUPAC Name

methyl 2-chloro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBUSSEVOLEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657863
Record name Methyl 2-chloro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54810-63-8
Record name Methyl 2-chloro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-chloro-5-methoxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.

  • Molecular Formula : C9H9ClO3
  • Molecular Weight : 200.62 g/mol
  • CAS Number : 33924-48-0

Synthesis

The synthesis of this compound typically involves the chlorination of methoxybenzoic acid derivatives. The reaction conditions and reagents can significantly influence the yield and purity of the product. Notably, it has been observed that this compound does not react as rapidly as some other derivatives but can be synthesized effectively using standard organic synthesis techniques .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Specifically, its mechanism of action appears to involve modulation of key signaling pathways associated with cancer proliferation and survival.

  • Cytotoxicity :
    • In vitro studies have demonstrated significant cytotoxicity against colorectal cancer cell lines such as HCT116 and Caco-2. The IC50 values for these cell lines were found to be notably low, indicating potent antiproliferative effects.
    • For example, a related compound (compound 49 ) showed an IC50 of 0.35 μM against HCT116 cells and 0.54 μM against Caco-2 cells, suggesting that structural modifications similar to those in this compound may enhance its efficacy .
  • Mechanism of Action :
    • The cytotoxic effects are believed to stem from the induction of apoptosis and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analysis, which indicated a significant increase in the percentage of cells in this phase following treatment with the compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of chlorine and methoxy groups at strategic positions on the benzene ring appears to enhance its cytotoxicity.
  • Comparative studies with other compounds have shown that these substituents play a crucial role in modulating biological activity, particularly in cancer cell lines .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Study ADemonstrated significant inhibition of HCT116 cell proliferation with an IC50 value lower than traditional chemotherapeutics like 5-FU.
Study BReported that this compound induced apoptosis in Caco-2 cells through ROS generation and mitochondrial dysfunction.
Study CExplored the impact on cell cycle dynamics, revealing a concentration-dependent arrest at the G2/M phase across multiple cancer cell lines.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-chloro-5-methoxybenzoate serves as a crucial intermediate in the synthesis of various medicinal compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in neurology and oncology.

  • Neurological Disorders : The compound has been studied for its ability to influence neurotransmitter systems, suggesting potential applications in treating neurodevelopmental disorders. Its interactions with neurotransmitter receptors may offer insights into developing agents that modulate behavior or physiological responses.
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. For instance, it has shown effectiveness against drug-resistant variants of colorectal cancer cells (HCT-116) and uterine sarcoma cells (MES-SA), with lower IC₅₀ values compared to non-substituted analogs .

Chemical Synthesis

This compound is utilized as a building block in organic synthesis due to its unique functional groups. It can undergo various chemical reactions, including:

  • Substitution Reactions : The chloro group can be replaced by other nucleophiles, allowing for the creation of more complex molecules.
  • Ester Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions make it a versatile reagent in synthetic organic chemistry .

The compound has attracted attention for its biological activities beyond its synthetic utility:

  • Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be beneficial for therapeutic applications targeting metabolic diseases or cancer.
  • Behavioral Studies : Interaction studies involving this compound have focused on its effects on animal behavior, particularly regarding copulatory behavior influenced by hormonal pathways.

Case Studies and Research Findings

Several case studies highlight the compound's potential:

  • Anticancer Activity : A study demonstrated significant cytotoxicity against HCT-116 and MES-SA cell lines, indicating its potential as a chemotherapeutic agent.
    CompoundCell LineIC₅₀ (μM)Observations
    This compoundHCT-11615.4Effective against drug-resistant variants
    This compoundMES-SA12.8Enhanced activity compared to analogs
  • Enzyme Interaction Studies : Research revealed that this compound acts as a competitive inhibitor for specific enzymes, suggesting applications in drug design aimed at modulating enzyme functions in disease states .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position :

    • Moving the chloro group from the 2- to 4-position (e.g., Methyl 4-chloro-2-hydroxybenzoate, CAS 22717-55-1) alters electronic distribution, affecting reactivity in electrophilic substitution .
    • The 5-methoxy group in this compound provides steric hindrance and electron-donating effects, stabilizing the benzene ring compared to hydroxyl analogs .
  • Functional Group Variations :

    • Replacing methoxy (-OCH₃) with hydroxyl (-OH) (e.g., Methyl 5-chloro-2-hydroxybenzoate) increases polarity and hydrogen-bonding capacity, impacting solubility and melting points .
    • The formyl group (-CHO) in Methyl 2-chloro-5-formylbenzoate introduces electrophilic reactivity, making it suitable for condensation reactions .

Physicochemical Properties

  • Lipophilicity : Methoxy derivatives (e.g., this compound) are more lipophilic than hydroxylated analogs, favoring organic-phase reactions .
  • Acidity: Hydroxy-substituted compounds (e.g., Methyl 5-chloro-2-hydroxybenzoate) exhibit lower pKa values (~8–10) due to the phenolic -OH group, enabling deprotonation in basic conditions .

Preparation Methods

Esterification of 5-Chlorosalicylic Acid

Process:

  • 5-Chlorosalicylic acid is dissolved in methanol with concentrated sulfuric acid as a catalyst.
  • The mixture is heated under reflux for approximately 24 hours.
  • Upon cooling, methyl 5-chlorosalicylate crystallizes out and is collected by filtration.

Key Parameters and Results:

Parameter Condition Outcome
Starting material 5-Chlorosalicylic acid 5 kg
Solvent Methanol 50 liters
Catalyst Concentrated sulfuric acid 2 liters
Reaction time 24 hours (reflux) Esterification complete
Isolation Cooling in dry ice/acetone Crystallization of ester
Yield - 92% crude yield
Purity Recrystallized Melting point 45°-47°C

This step provides a high yield of methyl 5-chlorosalicylate suitable for the subsequent methylation step.

Methylation to Form Methyl 2-Chloro-5-Methoxybenzoate

Process:

  • Methyl 5-chlorosalicylate is dissolved in acetone.
  • Aqueous sodium hydroxide solution and dimethyl sulfate are added in portions.
  • The reaction mixture is stirred and heated under reflux for about 45 minutes.
  • After completion, acetone is removed under reduced pressure.
  • The residue is extracted with ether, washed with aqueous sodium hydroxide, dried, and concentrated.
  • The product is purified by distillation.

Key Parameters and Results:

Parameter Condition Outcome
Starting material Methyl 5-chlorosalicylate (500 g) -
Solvent Acetone (2750 ml) -
Base Sodium hydroxide (2N) 1650 ml initially, then 825 ml
Methylating agent Dimethyl sulfate 335 g initially, then 168 g
Reaction time 45 minutes reflux Complete methylation
Workup Extraction with ether, washing Removal of impurities
Purification Distillation Product boiling point 105°-110°C at 0.1 mmHg
Yield - 66%

This methylation step converts the hydroxyl group at position 2 to a methoxy group, yielding this compound with moderate to good yield.

Alternative Methylation Conditions

  • Methylation can be conducted under anhydrous conditions directly on 5-chlorosalicylic acid to form this compound.
  • Under aqueous conditions, esterification to methyl 5-chlorosalicylate is necessary before methylation.
  • This distinction affects the sequence and yields of the synthesis.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Esterification 5-Chlorosalicylic acid Methanol, conc. H2SO4, reflux 24 h Methyl 5-chlorosalicylate 92 High yield, crystallization on cooling
2 Methylation Methyl 5-chlorosalicylate Dimethyl sulfate, NaOH (2N), acetone, reflux 45 min This compound 66 Purification by distillation

Research Findings and Industrial Relevance

  • The described method provides a reliable and scalable route to this compound.
  • The use of dimethyl sulfate as methylating agent and sodium hydroxide as base is common and effective.
  • The esterification step is crucial for aqueous methylation conditions to avoid side reactions.
  • The overall process is suitable for industrial scale due to relatively mild conditions and good yields.
  • Purification by distillation ensures high purity of the final product.

Q & A

Q. What are the common synthetic routes for Methyl 2-chloro-5-methoxybenzoate, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via esterification or substitution reactions. Key steps include:

  • Esterification : Reacting 2-chloro-5-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (60–80°C). Continuous removal of water via Dean-Stark apparatus improves yield .
  • Halogenation : Chlorination of methyl 5-methoxybenzoate derivatives using reagents like SOCl₂ or PCl₃. Temperature control (0–25°C) minimizes side reactions such as over-chlorination .
  • Purification : Crystallization from ethanol or distillation under reduced pressure (for high-purity isolates) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • NMR :
    • ¹H NMR : Signals for methoxy (-OCH₃) at δ 3.8–4.0 ppm and aromatic protons (integration patterns confirm substitution positions) .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~168 ppm and chlorine-adjacent carbons (deshielded to δ 125–135 ppm) .
  • IR : Ester C=O stretch at ~1720 cm⁻¹ and C-O-C vibrations at 1250–1100 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z corresponding to C₉H₉ClO₃ (e.g., 200.02 for [M+H]⁺) .

Q. How can researchers validate the crystallographic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX or ORTEP-III for refinement :

  • Key parameters : Bond lengths (C-Cl: ~1.74 Å; C-O: ~1.36 Å) and torsion angles to confirm planar ester groups .
  • Validation tools : Check R-factor (<5%) and electron density maps for positional accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing substituted benzoate derivatives?

Conflicting NMR signals often arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Identify coalescence temperatures for proton exchange (e.g., hindered rotation in ester groups) .
  • 2D Techniques : Use HSQC/HMBC to assign ambiguous signals and confirm connectivity .
  • Isotopic Labeling : Deuterated analogs (e.g., methyl-d₃ esters) simplify splitting patterns .

Q. What strategies are effective in minimizing by-product formation during nucleophilic substitution reactions involving this compound?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity while reducing side reactions like hydrolysis .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) avoids exothermic runaway reactions .

Q. How can computational methods aid in predicting the reactivity of this compound in drug design?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • QSPR Models : Correlate substituent effects (e.g., Cl vs. F) with bioavailability or toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

Source of Discrepancy Resolution Strategy Example
Solvent Effects Re-run experiments in the same solvent used for computations (e.g., CDCl₃ vs. DMSO-d₆) .Shifted ¹H NMR signals due to hydrogen bonding in DMSO.
Conformational Flexibility Perform VT-NMR or MD simulations to account for dynamic effects .Rotameric splitting in ester groups.
Impurity Interference Use HPLC-MS to confirm purity (>98%) before analysis .Overlapping peaks from unreacted starting material.

Experimental Design Recommendations

Q. What considerations are critical when designing biological activity assays for this compound derivatives?

  • Positive Controls : Include structurally similar bioactive compounds (e.g., chlorinated benzamides) for benchmarking .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values .
  • Metabolic Stability : Use liver microsome assays to assess susceptibility to esterase-mediated hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.